

Unraveling the Structure-Activity Relationship of Chlorinated Aminophenols: A Comparative Guide

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Compound of Interest

Compound Name: 4-Amino-2-chlorophenol

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of chlorinated aminophenols, with a primary focus on their in vitro nephrotoxicity. The position and number of chlorine substituents on the aminophenol scaffold significantly influence their biological activity, offering critical insights for the development of safer therapeutic agents and a deeper understanding of xenobiotic metabolism.

Comparative Nephrotoxicity of Chlorinated 4-Aminophenols

A key determinant of the toxicity of chlorinated aminophenols is the substitution pattern of chlorine atoms on the aromatic ring. Experimental data from in vitro studies on isolated renal cortical cells (IRCC) from male Fischer 344 rats reveal a distinct SAR for nephrotoxicity, as measured by lactate dehydrogenase (LDH) release, an indicator of cytotoxicity.

The direct nephrotoxic potential of the tested aminophenols follows this descending order: 4-amino-2,6-dichlorophenol (4-A2,6DCP) > **4-amino-2-chlorophenol** (4-A2CP) > 4-aminophenol (4-AP) > 4-amino-3-chlorophenol (4-A3CP)[1]. This indicates that chlorine atoms positioned ortho to the hydroxyl group (positions 2 and 6) enhance nephrotoxicity, while a chlorine atom adjacent to the amino group (position 3) reduces it[1].

Quantitative Cytotoxicity Data

The following table summarizes the percentage of LDH release from IRCC after a 60-minute incubation with the respective aminophenol compounds at concentrations of 0.5 mM and 1.0 mM.

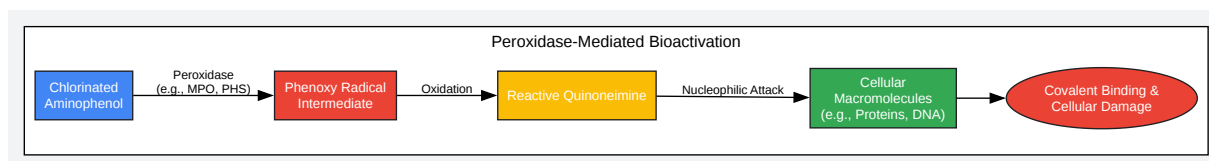
Compound	Concentration (mM)	Mean LDH Release (% of Total) ± S.E.
Vehicle Control	-	4.5 ± 0.4
4-Aminophenol (4-AP)	0.5	5.2 ± 0.6
1.0	12.5 ± 1.5	
4-Amino-2-chlorophenol (4-A2CP)	0.5	18.1 ± 2.1♦
1.0	38.9 ± 3.5♦	
4-Amino-3-chlorophenol (4-A3CP)	0.5	4.9 ± 0.5
1.0	5.5 ± 0.7	
4-Amino-2,6-dichlorophenol (4-A2,6DCP)	0.5	25.5 ± 2.8♦
1.0	50.1 ± 4.2*♦	

* Indicates a statistically significant difference from the vehicle control group ($P < 0.05$). ♦ Indicates a statistically significant difference from the corresponding 4-AP value ($P < 0.05$). (Data sourced from Rankin et al., *Chemico-Biological Interactions*, 2014)[1]

At a concentration of 0.5 mM, significant cytotoxicity was observed only with 4-A2CP and 4-A2,6DCP. When the concentration was increased to 1.0 mM, all compounds except 4-A3CP showed significant cytotoxicity compared to the vehicle control[1].

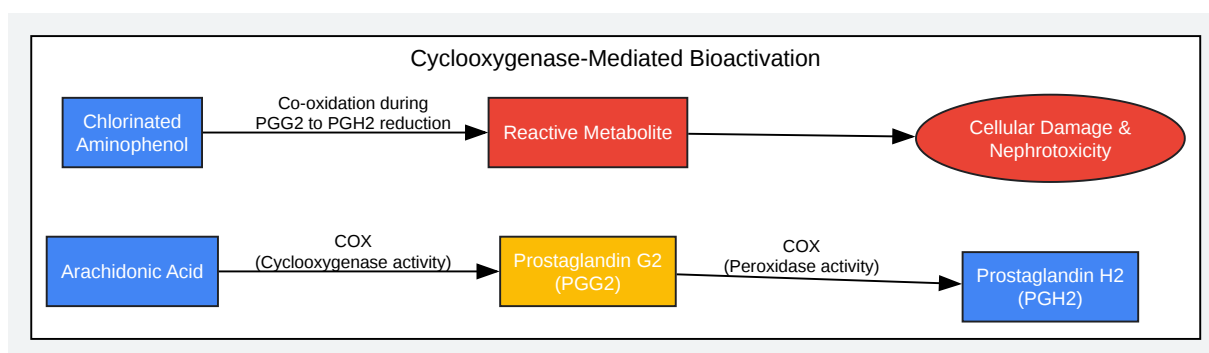
Bioactivation Pathways and Mechanisms of Toxicity

The enhanced nephrotoxicity of certain chlorinated aminophenols is attributed to their metabolic bioactivation into reactive intermediates. Studies suggest that the bioactivation of **4-amino-2-chlorophenol** is mediated by peroxidase and cyclooxygenase enzymes, leading to the formation of reactive species that can induce cellular damage[1][2].



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Caption: Peroxidase-mediated bioactivation of chlorinated aminophenols.



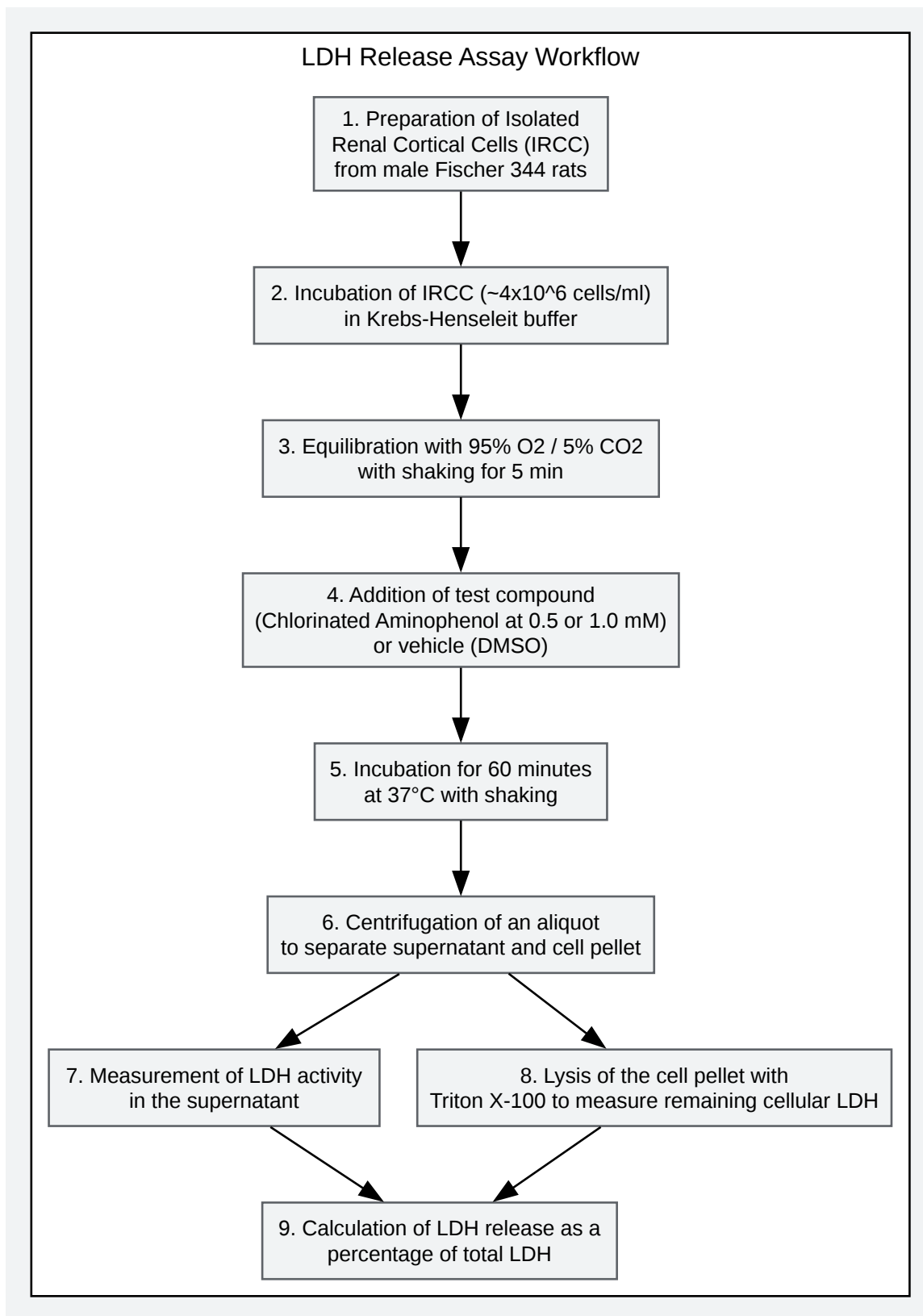
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Caption: Cyclooxygenase-dependent co-oxidation of chlorinated aminophenols.

Experimental Protocols

In Vitro Cytotoxicity Assessment: Lactate Dehydrogenase (LDH) Release Assay

This protocol is adapted from the methodology used to assess the nephrotoxicity of chlorinated aminophenols in isolated renal cortical cells (IRCC)[1].



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